AMG 487
概要
説明
AMG-487は、ケモカイン受容体CXCR3の強力かつ選択的なアンタゴニストです。 この化合物は、炎症や免疫応答を含むさまざまな生理学的および病理学的プロセスにおいて重要な役割を果たすCXCR3へのCXCL10やCXCL11などのケモカインの結合を阻害する能力で知られています .
科学的研究の応用
AMG-487 has a wide range of scientific research applications, particularly in the fields of immunology, oncology, and pharmacology. In immunology, AMG-487 is used to study the role of CXCR3 in immune cell migration and activation. It has been shown to affect the maturation and function of dendritic cells, leading to impaired T cell activation and the induction of tolerogenic dendritic cells .
In oncology, AMG-487 has demonstrated potential as a therapeutic agent for metastatic cancer. Studies have shown that it can inhibit the migration of tumor cells and reduce the number of metastases in animal models . Additionally, AMG-487 is used in pharmacological research to investigate its effects on various signaling pathways and its potential as a treatment for inflammatory and autoimmune diseases .
作用機序
AMG-487は、ケモカイン受容体CXCR3に選択的に結合することにより効果を発揮し、CXCR3とCXCL10やCXCL11などのリガンドとの相互作用を阻害します。 この阻害は、免疫細胞の遊走と活性化につながる下流のシグナル伝達イベントを阻止します .
AMG-487の分子標的は、CXCR3受容体と、炎症性および免疫応答を仲介する関連するシグナル伝達経路を含みます。 これらの経路を阻害することにより、AMG-487は免疫応答を調節し、炎症を軽減することができます .
類似の化合物との比較
AMG-487は、その高い効力と選択性により、CXCR3アンタゴニストの中でユニークです。 類似の化合物には、NBI-74330やSCH-546738などの他のCXCR3アンタゴニストが含まれ、これらもケモカインのCXCR3への結合を阻害しますが、薬物動態特性と有効性に違いがある可能性があります .
これらの化合物と比較して、AMG-487は、優れた経口バイオアベイラビリティと堅牢なin vivo生物学的活性を示しており、さらなる開発と臨床使用のための有望な候補となっています .
生化学分析
Biochemical Properties
AMG 487 plays a crucial role in biochemical reactions by inhibiting the binding of chemokines such as CXCL10 and CXCL11 to the CXCR3 receptor. This inhibition is achieved with IC50 values of 8.0 and 8.2 nM, respectively . The compound interacts with various biomolecules, including enzymes and proteins involved in the chemokine signaling pathway. By blocking the CXCR3 receptor, this compound prevents the chemokines IP-10 and ITAC from binding, thereby disrupting the signaling cascade that leads to inflammation and cell migration .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been shown to influence the function of dendritic cells by reducing the expression of co-stimulatory markers, leading to a semi-mature state . Additionally, this compound inhibits the activation of dendritic cells, as evidenced by decreased expression of activation markers during the final lipopolysaccharide-induced activation step . This compound also affects T cell activation by promoting the expression of PD-L2 and impairing the ability of dendritic cells to induce antigen-specific T cell responses . Furthermore, this compound has demonstrated anti-metastatic activity in cancer cells by inhibiting the migration of tumor cells and reducing the number of metastases in animal models .
Molecular Mechanism
The molecular mechanism of this compound involves its selective antagonism of the CXCR3 receptor. By binding to the receptor, this compound prevents the interaction of chemokines CXCL9, CXCL10, and CXCL11 with CXCR3, thereby blocking the downstream signaling pathways that mediate inflammation and cell migration . Additionally, this compound undergoes sequential metabolism, resulting in the formation of quinone reactive metabolites that covalently modify CYP3A4 Cys239 and cause time-dependent inhibition of the enzyme . This complex metabolic pathway contributes to the compound’s pharmacokinetics and its inhibitory effects on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound displays dose- and time-dependent pharmacokinetics in human subjects following multiple oral dosing . Studies have shown that this compound significantly affects dendritic cell maturity and function over time, leading to impaired T cell activation and the induction of tolerogenic dendritic cells . Additionally, the compound’s stability and degradation have been studied, revealing its potential long-term effects on cellular function in both in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In preclinical studies, the compound exhibited good oral bioavailability and robust in vivo biological activity . At higher concentrations, this compound demonstrated significant anti-metastatic activity by reducing the number of lung metastases in mice . These studies revealed threshold effects and potential adverse effects at high doses, highlighting the importance of optimizing the dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in complex metabolic pathways, primarily mediated by the enzyme CYP3A4. The biotransformation of this compound generates inhibitory metabolites, including M2 phenol, which produces time-dependent inhibition of CYP3A4 . Further metabolism of M2 results in the formation of reactive intermediates, such as M4 and M5, which covalently bind to CYP3A4 and contribute to the compound’s pharmacokinetics . These metabolic pathways play a crucial role in the clearance and overall efficacy of this compound in biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with various transporters and binding proteins. The compound’s oral bioavailability and robust in vivo biological activity suggest efficient absorption and distribution in the body . Additionally, this compound’s ability to inhibit the CXCR3 receptor and its downstream signaling pathways indicates its potential to accumulate in specific tissues and exert localized effects .
Subcellular Localization
This compound’s subcellular localization is closely tied to its activity and function. The compound’s ability to bind to the CXCR3 receptor and inhibit chemokine signaling suggests its localization at the cell membrane, where the receptor is expressed . Additionally, the formation of reactive metabolites that covalently modify CYP3A4 indicates potential localization within the endoplasmic reticulum, where the enzyme is predominantly found . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action and optimizing its therapeutic potential .
準備方法
AMG-487の合成には、主要な中間体の形成とそれに続く反応を含むいくつかのステップが含まれます。 反応条件には、多くの場合、最適な収率を得るために有機溶媒、触媒、および特定の温度と圧力の設定の使用が含まれます .
工業生産において、AMG-487の合成は、同様の方法を用いてスケールアップされ、バッチサイズの拡大に対応し、品質と純度の安定性を確保します。 このプロセスには、反応の進行と最終生成物の特性を監視するための厳格な品質管理手順が含まれます .
化学反応の分析
AMG-487は、酸化、還元、置換などのさまざまな化学反応を起こします。主要な反応の1つは、反応性代謝物の形成につながる酵素CYP3A4による代謝です。 これらの代謝物は、酵素を共有結合的に修飾することができ、時間依存的な阻害をもたらします .
これらの反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤が含まれます。 これらの反応から生成される主な生成物は、通常、AMG-487のヒドロキシル化またはその他の修飾された誘導体であり、さらに二次反応を受けてより複雑な構造を形成することができます .
科学研究への応用
AMG-487は、特に免疫学、腫瘍学、薬理学の分野において、幅広い科学研究への応用があります。免疫学では、AMG-487は、免疫細胞の遊走と活性化におけるCXCR3の役割を研究するために使用されます。 樹状細胞の成熟と機能に影響を与え、T細胞の活性化の阻害とトレランス誘導樹状細胞の誘導につながることが示されています .
腫瘍学では、AMG-487は、転移性癌の治療薬としての可能性を示しています。 研究により、動物モデルにおいて腫瘍細胞の遊走を阻害し、転移数を減らすことができることが示されています . さらに、AMG-487は、さまざまなシグナル伝達経路に対する影響とその炎症性および自己免疫疾患の治療薬としての可能性を調査するために、薬理学研究で使用されています .
類似化合物との比較
AMG-487 is unique among CXCR3 antagonists due to its high potency and selectivity. Similar compounds include other CXCR3 antagonists such as NBI-74330 and SCH-546738, which also inhibit the binding of chemokines to CXCR3 but may differ in their pharmacokinetic properties and efficacy .
Compared to these compounds, AMG-487 has shown superior oral bioavailability and robust in vivo biological activity, making it a promising candidate for further development and clinical use .
特性
IUPAC Name |
N-[(1R)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28F3N5O4/c1-3-43-25-14-10-24(11-15-25)40-30(38-29-27(31(40)42)7-5-17-37-29)21(2)39(20-23-6-4-16-36-19-23)28(41)18-22-8-12-26(13-9-22)44-32(33,34)35/h4-17,19,21H,3,18,20H2,1-2H3/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTKNBPCJKRYPA-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2C(C)N(CC4=CN=CC=C4)C(=O)CC5=CC=C(C=C5)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2[C@@H](C)N(CC4=CN=CC=C4)C(=O)CC5=CC=C(C=C5)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28F3N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501025828 | |
Record name | N-((1R)-1-(3-(4-Ethoxyphenyl)-3,4-dihydro-4-oxopyrido(2,3-d)pyrimidin-2-yl)ethyl)-N-(3-pyridinylmethyl)-4-(trifluoromethoxy)-benzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501025828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
603.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
473719-41-4 | |
Record name | AMG-487 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0473719414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-((1R)-1-(3-(4-Ethoxyphenyl)-3,4-dihydro-4-oxopyrido(2,3-d)pyrimidin-2-yl)ethyl)-N-(3-pyridinylmethyl)-4-(trifluoromethoxy)-benzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501025828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMG-487 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/355CGR2CBL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。